氯酚红半乳吡喃糖苷

描述

CPRG is a long-wavelength dye that is commonly used for colorimetric assays . It serves as a substrate for β-galactosidase (β-gal), which hydrolyzes CPRG to form chlorophenol red . The product of this reaction has a dark red color and is soluble in water . It can be evaluated photometrically at 574 or 578 nm .

Molecular Structure Analysis

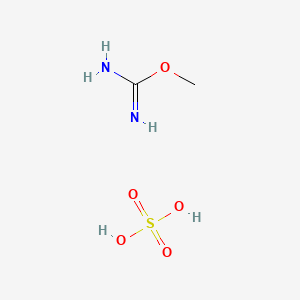

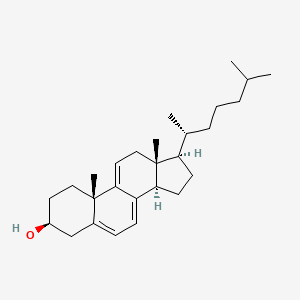

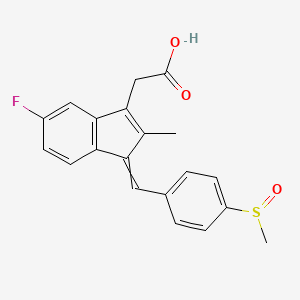

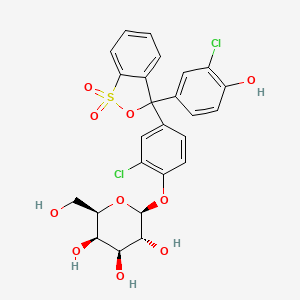

The molecular formula of CPRG is C25H22Cl2O10S . The structure of CPRG includes two chlorophenol red groups attached to a galactopyranoside . The exact molecular structure can be found in various chemical databases.

Chemical Reactions Analysis

CPRG is used as a substrate for β-galactosidase (β-gal). When β-galactosidase acts on CPRG, it hydrolyzes it to form chlorophenol red . This reaction is commonly used in colorimetric assays .

Physical And Chemical Properties Analysis

CPRG is a yellow dye . It is soluble in water , and the reaction product has a dark red color . The product can be evaluated photometrically at 574 or 578 nm .

科学研究应用

Colorimetric Assays

Chlorophenol Red-β-D-galactopyranoside serves as a substrate for β-galactosidase (β-gal) . When β-gal hydrolyzes CPRG, it produces chlorophenol red , which appears purple. Researchers quantify this reaction by measuring absorbance at 570 nm . CPRG is approximately 10 times more sensitive than other chromogenic agents like o-nitrophenyl-β-galactoside (ONPG) . Applications include:

- RNA Detection : In paper-based cell-free protein expression systems, CPRG helps detect target RNA through colorimetric readouts .

β-Galactosidase Reporter Assays

The CPRG assay provides a rapid and highly sensitive method for determining β-galactosidase activity. Researchers use CPRG to quantify β-galactosidase expression in cell lysates. The assay is up to 10 times more sensitive than traditional methods .

Fluorimetric Assay with Unexpected Fluorescence Response

Researchers have discovered a novel feature of CPRG: it exhibits a large fluorescence response when complexed with poly-L-arginine (pR) in solution. This unexpected development of fluorescence from liberated chlorophenol red (CPR) opens up new possibilities for sensitive detection .

Cell-Free Protein Expression Systems

CPRG is used in paper-based cell-free protein expression systems. These systems allow researchers to express proteins without living cells. CPRG serves as a substrate for β-galactosidase, enabling colorimetric detection of protein expression .

Educational Demonstrations

Due to its vivid color change, CPRG is often used in educational settings to demonstrate enzyme-substrate interactions. Students can observe the transformation from yellow to purple as β-galactosidase acts on CPRG.

Sigma-Aldrich Product Page β-Galactosidase Assay (CPRG) A rapid and sensitive fluorimetric β-galactosidase assay Springer Link: Fluorimetric β-galactosidase assay

作用机制

Target of Action

The primary target of Chlorophenol red galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

Chlorophenol red galactopyranoside serves as a substrate for β-galactosidase . The enzyme hydrolyzes Chlorophenol red galactopyranoside to form chlorophenol red, which is a purple-colored compound . This product can be quantified by measuring its absorbance at 570 nm .

Biochemical Pathways

The action of Chlorophenol red galactopyranoside is primarily involved in the β-galactosidase enzymatic pathway . The hydrolysis of Chlorophenol red galactopyranoside by β-galactosidase leads to the formation of chlorophenol red, which can be detected and quantified due to its color .

Result of Action

The hydrolysis of Chlorophenol red galactopyranoside by β-galactosidase results in the formation of chlorophenol red . This reaction is used in colorimetric assays, where the formation of the purple-colored chlorophenol red indicates the presence and activity of β-galactosidase .

Action Environment

The action of Chlorophenol red galactopyranoside can be influenced by various environmental factors. For instance, the enzyme β-galactosidase, which acts on Chlorophenol red galactopyranoside, can be affected by factors such as pH, temperature, and the presence of other substances in the solution . .

安全和危害

CPRG is considered hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest it . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing . It should be stored in a dry, cool, and well-ventilated place .

未来方向

CPRG is already widely used in colorimetric assays due to its sensitivity . It is up to 10 times more sensitive than the classic o-nitrophenyl-β-D-galactopyranoside (ONPG) β-Galactosidase assays . This increased sensitivity makes it simpler to measure β-galactosidase activity in cells . Future research may focus on finding new applications for CPRG in biological assays and improving the sensitivity and specificity of these assays.

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)25(14-3-1-2-4-20(14)38(33,34)37-25)13-6-8-18(16(27)10-13)35-24-23(32)22(31)21(30)19(11-28)36-24/h1-10,19,21-24,28-32H,11H2/t19-,21+,22+,23-,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRDZGZGNYVBA-VPXCCNNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912469 | |

| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorophenol red galactopyranoside | |

CAS RN |

99792-79-7 | |

| Record name | Chlorophenol red galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099792797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。